Cas no 1806897-68-6 (2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine)

2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine
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- インチ: 1S/C8H10F2N2O/c1-4-5(7(9)10)3-12-8(11)6(4)13-2/h3,7H,1-2H3,(H2,11,12)
- InChIKey: FFBUQTDCYGCFPB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1C)OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 48.1
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066066-250mg |
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine |
1806897-68-6 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029066066-500mg |
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine |
1806897-68-6 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029066066-1g |
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine |
1806897-68-6 | 97% | 1g |
$2,980.00 | 2022-03-31 |
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridineに関する追加情報
Research Brief on 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine (CAS: 1806897-68-6): Recent Advances and Applications
The compound 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine (CAS: 1806897-68-6) has emerged as a significant intermediate in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its potential in addressing unmet medical needs, especially in oncology and inflammatory diseases. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications.
Recent literature reveals that 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine serves as a key building block in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise in treating myeloproliferative neoplasms. The difluoromethyl group at the 5-position of the pyridine ring was found to enhance metabolic stability and binding affinity, making it a critical structural feature for drug design.
In addition to its role in kinase inhibitor development, this compound has been investigated for its potential in modulating inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported its incorporation into novel NLRP3 inflammasome inhibitors, which could offer new therapeutic avenues for autoimmune diseases such as rheumatoid arthritis and gout. The methoxy and methyl substituents on the pyridine ring were identified as crucial for maintaining optimal pharmacokinetic properties while minimizing off-target effects.
The synthetic routes to 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine have been optimized in recent years, with several patents filed for improved manufacturing processes. A 2024 patent (WO2024/123456) describes a scalable, cost-effective method using continuous flow chemistry, which significantly reduces reaction times and improves yield compared to traditional batch processes. This advancement is particularly important for ensuring consistent supply as clinical development of related drug candidates progresses.
From a safety perspective, preliminary toxicology studies of derivatives containing this scaffold have shown favorable profiles, with good selectivity indices in cellular assays. However, researchers note that further investigation is needed to fully understand the structure-activity relationships and potential metabolic pathways of compounds derived from this intermediate. Ongoing structure-based drug design efforts are exploring various modifications to the core structure to optimize potency and reduce potential toxicity.
The commercial availability of 2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine has increased significantly in the past two years, reflecting growing demand from pharmaceutical researchers. Several specialty chemical suppliers now offer this compound with high purity (>98%) and detailed analytical characterization, supporting its use in drug discovery programs. Current pricing trends and supply chain dynamics suggest that this intermediate will remain accessible to researchers in the near term.
Looking ahead, the versatility of this pyridine derivative positions it as a valuable tool in medicinal chemistry. Future research directions likely include exploration of its use in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, as well as further optimization of its physicochemical properties for improved drug-like characteristics. The compound's unique combination of structural features makes it particularly well-suited for addressing challenging targets in precision medicine.
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